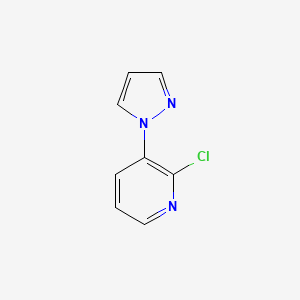
2-Chloro-3-(1H-pyrazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of both chloro and pyrazolyl groups in the molecule provides unique reactivity and properties that can be exploited in different chemical contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-3-bromopyridine with pyrazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazole is first deprotonated with a base like potassium carbonate, and then reacted with 2-chloro-3-bromopyridine in the presence of a palladium catalyst and a phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
2-Chloro-3-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Electrophilic substitution: Products include halogenated or nitrated pyrazole derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound with altered functional groups.
科学研究应用
2-Chloro-3-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemistry: It is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and pyrazolyl groups can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(1H-imidazol-1-yl)pyridine
- 2-Chloro-3-(1H-triazol-1-yl)pyridine
- 2-Chloro-3-(1H-pyrrol-1-yl)pyridine
Uniqueness
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, or pyrrole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in various chemical and biological applications .
属性
分子式 |
C8H6ClN3 |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
2-chloro-3-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H |
InChI 键 |
BPUZJHBJMYPBEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)N2C=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














